5,6,7,8-Tetrahydroquinazolin-6-ol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h4-5,7,11H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTUMBPKMQEZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NC=C2CC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In Silico Screening & Optimization of 5,6,7,8-Tetrahydroquinazolin-6-ol Derivatives
A Structure-Based Drug Design (SBDD) Technical Guide
Executive Summary & Strategic Rationale
The 5,6,7,8-tetrahydroquinazoline scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between flat, aromatic quinazolines (e.g., Gefitinib, Erlotinib) and sp3-rich saturated heterocycles. The specific derivative 5,6,7,8-tetrahydroquinazolin-6-ol offers a unique chemical handle: the C6-hydroxyl group. Unlike the fully aromatic quinazoline core, this saturated ring introduces chirality and a vector for hydrogen bonding that can be exploited to improve solubility and selectivity.
This guide details a self-validating in silico screening protocol for these derivatives. We focus on Epidermal Growth Factor Receptor (EGFR) as the primary validation target due to the scaffold's proven kinase-inhibitory potential, while acknowledging its relevance in DHFR inhibition for antimicrobial applications.
The "6-ol" Advantage
-
Stereochemistry: The C6 position is chiral. Screening must account for (R) and (S) enantiomers, as they often exhibit differential binding affinities.
-
Solubility: The sp3 character and hydroxyl group improve logP profiles compared to planar aromatic analogs.
-
Vectorization: The -OH group allows for the attachment of solubilizing tails or specific H-bond interacting motifs without disrupting the core kinase-binding hinge interaction.
Phase I: Combinatorial Library Design & Preparation
Before screening, we must construct a chemically accessible library. The 5,6,7,8-tetrahydroquinazolin-6-ol core allows for diversity primarily at the C2-position (via amidine synthesis) and the O6-position (via esterification/etherification).
Enumeration Strategy
We utilize a Reaction-Based Enumeration (RBE) approach to ensure all screened compounds are synthetically feasible.
-
Core Scaffold: 5,6,7,8-tetrahydroquinazolin-6-ol.[1]
-
R1 (C2-Position): Derived from aryl/alkyl amidines. Target: Hinge binder region.
-
R2 (O6-Position): Derived from acid chlorides or alkyl halides. Target: Solvent-exposed region or ribose pocket.
Table 1: Library Enumeration Parameters
| Parameter | Constraint | Rationale |
| Molecular Weight | 300 < MW < 550 Da | Balance potency with oral bioavailability (Lipinski).[2] |
| LogP | 1.5 < LogP < 4.5 | Optimal range for membrane permeability and kinase affinity. |
| H-Bond Donors | 1 - 3 | Essential for hinge binding (N1/N3) and C6 interactions. |
| Rotatable Bonds | < 8 | Minimize entropic penalty upon binding. |
| Stereochemistry | Enumerate R/S | The C6-OH creates a stereocenter; both must be docked. |
Ligand Preparation Protocol
-
Step 1: Generate 3D conformers (e.g., using RDKit or OpenBabel).
-
Step 2: Assign partial charges (Gasteiger-Marsili).
-
Step 3: Protonation states: Set pH to 7.4. The pyrimidine N1 is typically the acceptor, while N3 can be protonated depending on the tautomer; however, in the neutral state, N1 is the key acceptor for the kinase hinge region.
Phase II: Target Selection & Structural Preparation
Primary Target: EGFR Kinase Domain
The quinazoline core is a classic ATP-competitive inhibitor scaffold.
-
PDB ID: 1M17 (EGFR complexed with Erlotinib).
-
Resolution: 2.60 Å.
-
Rationale: High-resolution co-crystal structure with a quinazoline ligand provides a validated "truth" for grid box definition.
Preparation Workflow
-
Clean Up: Remove water molecules (except those bridging the ligand and Thr790/Thr854 if conserved). Remove co-factors.
-
Mutation Check: Ensure the sequence matches the Wild Type (WT) or specific mutant (e.g., T790M) of interest.
-
Hydrogenation: Add polar hydrogens.
-
Grid Box Definition:
-
Center: X=22.0, Y=0.5, Z=53.0 (Centroid of Erlotinib).
-
Size: 20 x 20 x 20 Å.
-
Logic: Sufficient to cover the ATP binding pocket and the "gatekeeper" residue region.
-
Phase III: High-Throughput Virtual Screening (HTVS)
We utilize AutoDock Vina for its speed and accuracy in scoring hydrophobic ligands.
Docking Protocol[3][4][5]
-
Exhaustiveness: Set to 8 for initial screening, 32 for lead optimization.
-
Scoring Function: Vina Hybrid (Empirical + Knowledge-based).
-
Validation: Re-dock the native ligand (Erlotinib) into 1M17.
-
Acceptance Criterion: RMSD < 2.0 Å between docked pose and crystallographic pose.
-
Interaction Analysis (The "Self-Validating" Step)
Automated filtering must discard high-scoring "decoys." A valid hit must exhibit:
-
H-Bond: Distance < 3.5 Å between N1 of quinazoline and Met793 (Hinge region backbone).
-
Hydrophobic Contact:
-stacking or hydrophobic enclosure by Leu718, Val726, Ala743 . -
Specific to 6-ol: The C6-substituent should direct towards the solvent front or interact with Cys797 (if acrylamide derivative) or Asp800 .
Screening Workflow Diagram
Caption: Step-by-step in silico screening workflow for tetrahydroquinazolin-6-ol derivatives.
Phase IV: Molecular Dynamics (MD) & Stability
Docking provides a static snapshot. MD simulations are required to verify the stability of the C6-substituent, which is flexible compared to the rigid quinazoline core.
Simulation Setup (GROMACS)
-
Force Field: CHARMM36m (best for protein-ligand complexes).
-
Ligand Topology: CGenFF (Charleston General Force Field).
-
Solvent: TIP3P water model, cubic box, 1.0 nm buffer.
-
Ions: Neutralize with Na+/Cl- (0.15 M).
Production Run Protocol
-
Minimization: Steepest descent (50,000 steps).
-
Equilibration:
-
NVT (100 ps, 300 K) – Restrain ligand/protein heavy atoms.
-
NPT (100 ps, 1 bar) – Relax density.
-
-
Production: 100 ns, 2 fs time step. No restraints.
Analysis Metrics[6]
-
RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (< 2.5 Å) relative to the protein backbone.
-
RMSF (Root Mean Square Fluctuation): Monitor the flexibility of the C6-loop. High fluctuation suggests the substituent is not interacting specifically.
-
MM-PBSA: Calculate Binding Free Energy (
).- .
-
Target value: < -20 kcal/mol (indicative of nanomolar potency).
Phase V: ADMET & Pharmacokinetic Profiling
The "6-ol" derivatives are designed to improve upon the poor solubility of standard quinazolines. We quantify this using SwissADME or pkCSM .
Table 2: Critical ADMET Thresholds
| Property | Metric | Threshold / Goal |
| Absorption | HIA (Human Intestinal Absorption) | > 90% |
| Solubility | LogS (ESOL) | > -4.0 (Moderately Soluble) |
| BBB Permeability | LogBB | > -1.0 (If CNS target); < -1.0 (If peripheral) |
| Metabolism | CYP Inhibition | Non-inhibitor of CYP2D6/3A4 preferred. |
| Toxicity | AMES Toxicity | Non-mutagenic |
| hERG | hERG I/II Inhibition | Low risk |
Conclusion & Future Outlook
The 5,6,7,8-tetrahydroquinazolin-6-ol scaffold offers a versatile platform for kinase inhibitor design. By following this protocol, researchers can filter vast chemical libraries down to a manageable set of high-probability candidates. The critical differentiator in this workflow is the rigorous handling of the C6-stereocenter and the dynamic stability check via MD simulations, ensuring that the theoretical advantages of the sp3 ring translate into stable binding modes.
Next Steps:
-
Synthesize the top 5 ranked "R" and "S" enantiomers.
-
Perform enzymatic kinase assays (ADP-Glo).
-
Validate cellular potency in EGFR-dependent cell lines (e.g., A549, PC-9).
References
-
Synthesis and In Silico Screening of Tetrahydroquinazolines Snizhko, A. D., et al. (2022).[3] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
-
Quinazoline Derivatives as EGFR Inhibitors Der Pharma Chemica. (2016). Virtual Screening and Molecular Docking of 4,6,7-Tri Substituted Quinazoline Derivatives as Potential EGFR Inhibitors.
-
ADMET Prediction Methodologies Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
-
Molecular Dynamics of Quinazoline Derivatives Al-Karmalawy, A. A., et al. (2023).[4][5] Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2.
-
AutoDock Vina Protocol Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
Sources
- 1. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Structural Elucidation and Stereochemical Analysis of 5,6,7,8-Tetrahydroquinazolin-6-ol via High-Field NMR
Executive Summary
This application note details the nuclear magnetic resonance (NMR) characterization of 5,6,7,8-Tetrahydroquinazolin-6-ol , a critical pharmacophore in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and antitubercular agents. Unlike its fully aromatic quinazoline counterpart, this molecule possesses a flexible cyclohexene-like ring and a chiral center at the C6 position.
This guide addresses the specific challenges of characterizing this scaffold:
-
Conformational Flexibility: The half-chair conformation of the tetrahydro-ring complicates coupling constant (
-value) analysis. -
Chirality: The C6-hydroxyl group creates a stereocenter, rendering the methylene protons at C5 and C7 diastereotopic.
-
Proton Exchange: The visibility of the hydroxyl proton and its coupling to H6 is solvent-dependent.
Experimental Workflow
The following diagram outlines the logical flow for complete structural validation, moving from basic 1D experiments to advanced stereochemical determination.
Figure 1: Integrated workflow for the structural and stereochemical characterization of chiral tetrahydroquinazolines.
Protocol 1: Sample Preparation & Solvent Effects[1]
Objective: To maximize signal resolution and retain exchangeable proton information.
Causality & Expertise
-
Solvent Choice:
-
DMSO-d6 (Recommended): The pyrimidine nitrogen atoms are hydrogen-bond acceptors. DMSO-d6 effectively solvates the molecule and, crucially, slows the exchange rate of the C6-OH proton. This allows the OH signal to appear as a doublet (coupling to H6), providing immediate verification of the alcohol functionality.
-
CDCl3: Suitable for general characterization but often leads to broadening or disappearance of the OH signal due to rapid exchange. It may also cause signal overlapping in the aliphatic region (1.5–3.0 ppm).
-
Step-by-Step Procedure
-
Massing: Weigh 5–10 mg of 5,6,7,8-Tetrahydroquinazolin-6-ol into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical Step: Ensure the DMSO is "dry" (stored over molecular sieves) to prevent water peaks (~3.33 ppm) from obscuring the aliphatic region.
-
-
Transfer: Filter the solution through a cotton plug into a high-precision 5mm NMR tube to remove suspended particulates that degrade field homogeneity (shimming).
-
Equilibration: Allow the sample to reach probe temperature (typically 298 K) for 5 minutes before locking/shimming to prevent convection currents.
Protocol 2: Acquisition Parameters (600 MHz)
Objective: To acquire quantitative 1H and definitive 13C data.
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) | Rationale |
| Pulse Seq | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures faster relaxation recovery than 90°. |
| Sweep Width | 12 ppm (-1 to 11 ppm) | 240 ppm (-10 to 230 ppm) | Covers deshielded pyrimidine protons and carbons. |
| Relaxation Delay (D1) | 2.0 sec | 2.0 sec | Sufficient for small molecules; ensures accurate integration. |
| Scans (NS) | 16 | 1024+ | 13C requires high scans due to low natural abundance (1.1%). |
| Acquisition Time (AQ) | ~3.0 sec | ~1.0 sec | High digital resolution required for resolving H5/H7 multiplets. |
Data Analysis & Structural Elucidation
Predicted Chemical Shift Assignment (DMSO-d6)
Note: Values are grounded in core scaffold data [1, 2] and substituent additivity rules.
| Position | Type | Multiplicity ( | Mechanistic Insight | ||
| 2 | Ar-H | 8.85 | s | 157.0 | Most deshielded due to placement between two N atoms. |
| 4 | Ar-H | 8.40 | s | 156.0 | Deshielded by adjacent N; characteristic of quinazoline core. |
| 6 | CH-OH | 4.10 | m | 64.5 | Shifted downfield by oxygen. Multiplicity determined by H5/H7 neighbors. |
| OH | OH | 5.15 | d ( | - | Visible only in dry DMSO-d6. Doublet indicates coupling to H6. |
| 8 | CH2 | 2.85 | t ( | 31.5 | Benzylic-like position; deshielded by aromatic ring current. |
| 5 | CH2 | 2.70 / 2.95 | m (dd) | 34.0 | Diastereotopic due to C6 chirality. Distinct shifts for |
| 7 | CH2 | 1.90 / 2.05 | m | 29.5 | Diastereotopic . Complex coupling to H6 and H8. |
The "Roof Effect" and Ring Conformation
In the aliphatic region (1.8–3.0 ppm), you will observe strong second-order effects (roofing) between the protons at C7 and C8.
-
Observation: The multiplets will lean towards each other.
-
Cause: The chemical shift difference (
) between H7 and H8 is small relative to their coupling constant ( ), creating a strongly coupled spin system. -
Validation: Use 1H-1H COSY to trace the connectivity: H6
H7 H8.
Advanced Protocol: Stereochemical Determination (Mosher's Method)[2]
Since 5,6,7,8-Tetrahydroquinazolin-6-ol is chiral at C6, determining the absolute configuration (
Principle
Reaction of the alcohol with enantiomerically pure
Step-by-Step Protocol
-
Reaction Setup (Two Parallel Tubes):
-
Tube A: 2 mg Alcohol + 10 µL Pyridine-d5 + 10 µL
-(-)-MTPA-Cl in CDCl3. -
Tube B: 2 mg Alcohol + 10 µL Pyridine-d5 + 10 µL
-(+)-MTPA-Cl in CDCl3. -
Note: Perform directly in the NMR tube to minimize loss. Reaction is usually complete in 15 mins.
-
-
Acquisition: Acquire 1H NMR for both Tube A (
-ester) and Tube B ( -ester).-
Nomenclature Note: The
-acid chloride gives the -ester, and vice versa.
-
-
Analysis (
):-
Calculate the difference in chemical shift:
.[1][2] -
Interpretation:
-
Protons with positive
reside on the side of the plane shielded by the phenyl group in the -ester. -
Protons with negative
reside on the opposite side.
-
-
Construct a stereochemical model (Newman projection) to assign the C6 configuration based on the spatial arrangement of H5 and H7.
-
References
-
Synthesis and Core Shifts: Snizhko, A. D., et al. "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-Aminoamidines."[3] International Journal of Molecular Sciences, vol. 23, no. 7, 2022. -
Pyrimidine Ring Characterization: "5,6,7,8-tetrahydroquinazoline NMR Data." Royal Society of Chemistry (RSC) Supporting Information.
-
Mosher Method Protocol: "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis." BenchChem Protocols.
-
Advanced Stereochem: Seco, J. M., et al. "The Assignment of Absolute Configuration by NMR." Chemical Reviews, vol. 104, no. 1, 2004, pp. 17–118.
Sources
Mass spectrometry of 5,6,7,8-Tetrahydroquinazolin-6-ol
An Application Note for the Mass Spectrometric Characterization of 5,6,7,8-Tetrahydroquinazolin-6-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a detailed protocol and theoretical framework for the structural characterization of 5,6,7,8-Tetrahydroquinazolin-6-ol using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). As a member of the quinazoline family, which is a core scaffold in many pharmaceutically active compounds, robust analytical methods for its derivatives are crucial for drug discovery, development, and quality control.[1] This guide is designed for researchers and scientists in pharmaceutical and chemical analysis fields, offering a comprehensive workflow from sample preparation to data interpretation. We will delve into the principles of ionization, propose a detailed fragmentation pathway, and provide a step-by-step protocol for analysis using a quadrupole time-of-flight (Q-TOF) mass spectrometer.
Introduction and Scientific Context
The quinazoline skeleton is a vital structural motif found in numerous bioactive molecules and approved pharmaceuticals.[2] The partially saturated derivative, 5,6,7,8-Tetrahydroquinazolin-6-ol, represents a key intermediate or potential metabolite in the synthesis and metabolism of more complex drug candidates. Its unambiguous identification is therefore paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers unparalleled sensitivity and specificity for molecular characterization.[3]
The structure of 5,6,7,8-Tetrahydroquinazolin-6-ol (Molecular Formula: C₈H₁₀N₂O, Monoisotopic Mass: 150.0793 Da) incorporates several features that dictate its mass spectrometric behavior:
-
Basic Nitrogen Atoms: The pyrimidine ring contains two nitrogen atoms that are readily protonated, making the molecule highly suitable for positive mode electrospray ionization (ESI).
-
Hydroxyl Group: The alcohol moiety on the cyclohexyl ring is a key functional group that can influence fragmentation, primarily through the loss of a water molecule.
-
Saturated Ring System: The tetrahydro portion of the molecule is prone to specific ring cleavages and rearrangements under collision-induced dissociation (CID).
This document provides a robust starting methodology for the analysis of this compound and serves as a template for other related heterocyclic structures.
Principles of ESI-MS/MS Analysis
Electrospray Ionization (ESI) is the ionization technique of choice for polar molecules like 5,6,7,8-Tetrahydroquinazolin-6-ol. During the ESI process, the analyte in solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Due to the basic nature of the quinazoline nitrogens, the primary ion observed in positive mode will be the protonated molecule, [M+H]⁺.
Tandem Mass Spectrometry (MS/MS) adds a second dimension of analysis, providing structural confirmation.[4] The process involves:
-
MS1 (Precursor Selection): The first mass analyzer (e.g., a quadrupole) isolates the ion of interest, in this case, the [M+H]⁺ ion of 5,6,7,8-Tetrahydroquinazolin-6-ol (m/z 151.0866).
-
Collision-Induced Dissociation (CID): The selected precursor ions are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart energy to the ions, causing them to break apart into smaller, characteristic fragment ions (product ions).[5]
-
MS2 (Product Ion Analysis): The second mass analyzer (e.g., a time-of-flight tube) separates and detects the product ions, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule.
The choice of mass spectrometer can influence the observed fragmentation pathways, but the fundamental structure of the molecule is the dominant factor.[6]
Proposed Fragmentation Pathway
The structural elucidation of 5,6,7,8-Tetrahydroquinazolin-6-ol is heavily reliant on the interpretation of its MS/MS spectrum. Based on established fragmentation patterns of heterocyclic compounds and quinazolines, we can predict a logical fragmentation cascade for the [M+H]⁺ ion.[6][7] The primary fragmentation events are expected to originate from the saturated cyclohexanol ring.
Caption: Proposed fragmentation pathway for protonated 5,6,7,8-Tetrahydroquinazolin-6-ol.
Causality of Fragmentation:
-
Loss of Water (H₂O): The most facile and commonly observed initial fragmentation for protonated alcohols is the neutral loss of water. The protonated molecule at m/z 151.0866 is expected to readily lose H₂O to form a stable, resonance-delocalized carbocation at m/z 133.0760 . This is often the base peak in the MS/MS spectrum.
-
Retro-Diels-Alder (RDA) Fragmentation: The resulting ion at m/z 133.0760, which now contains a double bond in the six-membered ring, can undergo a retro-Diels-Alder (RDA) type fragmentation. This involves the cleavage of the saturated ring, leading to the neutral loss of ethene (C₂H₄), producing a quinazoline fragment ion at m/z 105.0599 .
-
Radical Loss: A minor pathway from the m/z 133.0760 ion could involve the loss of a hydrogen radical (H•) to form an even-electron ion at m/z 132.0682 (not shown) or rearrangement followed by other losses. Alternatively, the fully aromatized quinazoline ion could be formed at m/z 134.0839 through a dehydrogenation process.[8]
Experimental Protocol
This protocol provides a starting point for analysis and should be optimized for the specific instrumentation available.
Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of 5,6,7,8-Tetrahydroquinazolin-6-ol and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Justification: The use of 0.1% formic acid in the final solution is critical. It ensures the analyte remains in its protonated form, which is essential for efficient ionization in positive ESI mode.
Instrumentation and LC-MS Conditions
A Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer like a Q-TOF or Orbitrap is recommended for this analysis. Direct infusion may also be used for initial characterization.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; formic acid maintains an acidic pH to promote protonation.[9] |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical LC-MS applications. |
| Gradient | 5% B to 95% B over 10 minutes | A generic gradient suitable for screening; should be optimized for specific sample matrices. |
| Injection Volume | 1 - 5 µL | Adjust based on sample concentration and instrument sensitivity. |
Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The two basic nitrogen atoms in the quinazoline ring are readily protonated.[2] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Nebulizer Gas (N₂) | 2 - 4 Bar | Assists in droplet formation. |
| Drying Gas (N₂) | 8 - 12 L/min | Facilitates solvent evaporation from the charged droplets. |
| Drying Gas Temperature | 300 - 350 °C | Ensures efficient desolvation without causing thermal degradation of the analyte. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected mass of the precursor ion and potential low-mass impurities. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) or Targeted MS/MS | DDA is useful for unknown screening, while targeted MS/MS provides higher sensitivity for known analytes. |
| Precursor Ion | m/z 151.0866 | The theoretical exact mass of the [M+H]⁺ ion. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation.[4] |
| Collision Energy (CE) | Ramped 10 - 40 eV | A ramped CE allows for the observation of both low-energy (major fragments) and high-energy fragmentations. |
Overall Experimental Workflow
Caption: High-level workflow for the LC-MS/MS analysis of 5,6,7,8-Tetrahydroquinazolin-6-ol.
Expected Data and Interpretation
The analysis should yield a high-resolution full scan (MS1) spectrum and a product ion (MS/MS) spectrum.
MS1 Spectrum:
-
A prominent peak should be observed at m/z 151.0866 , corresponding to the [M+H]⁺ ion. The high-resolution measurement should be within 5 ppm of the theoretical mass to confirm the elemental composition (C₈H₁₁N₂O)⁺.
MS/MS Spectrum and Data Summary: The product ion spectrum provides the structural fingerprint. The expected key fragments are summarized below.
| Ion Description | Theoretical m/z | Elemental Composition | Proposed Origin |
| [M+H]⁺ (Precursor) | 151.0866 | (C₈H₁₁N₂O)⁺ | Protonated Molecule |
| Product Ion 1 (Base Peak) | 133.0760 | (C₈H₉N₂)⁺ | Loss of H₂O from the precursor |
| Product Ion 2 | 105.0599 | (C₆H₅N₂)⁺ | Loss of C₂H₄ from the m/z 133 ion (RDA) |
| Product Ion 3 | 134.0839 | (C₈H₁₀N₂)⁺ | Dehydrogenation/rearrangement from m/z 133 ion |
By matching the accurate masses of the observed product ions to the theoretical values, the structure of 5,6,7,8-Tetrahydroquinazolin-6-ol can be confirmed with a high degree of confidence.
Conclusion
This application note details a comprehensive and robust method for the characterization of 5,6,7,8-Tetrahydroquinazolin-6-ol using LC-ESI-MS/MS. The presented protocol, grounded in the fundamental principles of mass spectrometry of heterocyclic compounds, provides a reliable starting point for researchers. The proposed fragmentation pathway, centered on the initial loss of water followed by cleavage of the saturated ring, offers a clear guide for data interpretation. This methodology is not only applicable to the target analyte but can also be adapted for the analysis of related quinazoline derivatives, aiding in the advancement of pharmaceutical research and development.
References
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). MDPI.
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). PMC.
- Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. (2014). ResearchGate.
- Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. (2024). ePrints Soton - University of Southampton.
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PMC.
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2025). ResearchGate.
-
5,6,7,8-Tetrahydroquinazoline. (n.d.). PubChem. Available at: [Link]
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega.
- Electrosynthesis of Quinazolines and Quinazolinones via an Anodic Direct Oxidation C(sp3)-H Amination/C-N Cleavage of Tertiary Amine in Aqueous Medium. (n.d.). NIH.
-
Tandem mass spectrometry. (n.d.). Wikipedia. Available at: [Link]
-
Quinoline, 5,6,7,8-tetrahydro-. (n.d.). NIST WebBook. Available at: [Link]
-
Tandem mass spectrometry. (n.d.). PubMed. Available at: [Link]
-
Mass Spectrometry of Heterocyclic Compounds. (1971). DTIC. Available at: [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Available at: [Link]
-
5,6,7,8-Tetrahydroquinoxaline. (n.d.). NIST WebBook. Available at: [Link]
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI. Available at: [Link]
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). PMC.
Sources
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 7. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline, 5,6,7,8-tetrahydro- [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Evaluation of Tetrahydroquinazoline (THQ) Scaffolds
From Enzymatic Inhibition to Metabolic Stability
Introduction & Strategic Overview
The tetrahydroquinazoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the purine/pyrimidine rings of endogenous nucleotides. This structural mimicry makes THQs potent candidates for inhibiting enzymes involved in nucleotide biosynthesis and DNA replication, specifically Dihydrofolate Reductase (DHFR) and Topoisomerase II (Topo II) .
However, the nitrogen-rich heterocycle of THQs often introduces metabolic liability. Therefore, a robust evaluation pipeline must not only validate target engagement but also aggressively screen for metabolic stability early in the design cycle.
This guide outlines a tiered experimental framework:
-
Biochemical Validation: Kinetic assessment of DHFR inhibition (primary target).
-
Mechanistic Confirmation: Topoisomerase II
selectivity. -
ADME Profiling: Microsomal stability to predict hepatic clearance.
Experimental Workflow (Tiered Approach)
Figure 1: Tiered evaluation pipeline for Tetrahydroquinazoline derivatives, filtering from structural design to metabolic validation.
Phase I: Target Engagement (DHFR Inhibition Assay)
Tetrahydroquinazolines are classical antifolates. The primary screen quantifies the inhibition of DHFR, which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.
Why this method? We utilize a spectrophotometric kinetic assay monitoring the oxidation of NADPH. This is superior to endpoint assays because it allows for the detection of slow-binding inhibitors, a common characteristic of high-affinity THQs.
Principle of Assay
The reaction consumes NADPH, which absorbs strongly at 340 nm . As the reaction proceeds (DHF
Figure 2: Mechanism of the DHFR spectrophotometric assay. THQ competes with DHF, preventing NADPH oxidation.
Detailed Protocol
Materials:
-
Enzyme: Recombinant Human DHFR (hDHFR) and Pneumocystis carinii DHFR (pcDHFR) for selectivity profiling.[2]
-
Substrate: Dihydrofolic acid (DHF), 10 mM stock in 50 mM Tris-HCl (pH 7.5) with 1 mM DTT. Note: DHF is light sensitive; protect from light.
-
Cofactor: NADPH, 10 mM stock.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM
-mercaptoethanol. -
Positive Control: Methotrexate (MTX).[3]
Procedure:
-
Preparation: Dilute THQ compounds in DMSO. Final DMSO concentration in assay must be
to avoid enzyme denaturation. -
Pre-incubation: In a UV-transparent 96-well plate, add:
- Assay Buffer
- Enzyme (0.1 U/mL final)
- Test Compound (various concentrations)
-
Incubate 5 mins at 25°C to allow inhibitor binding.
-
Initiation: Add
of NADPH/DHF mix (Final conc: NADPH, DHF). -
Measurement: Immediately monitor Absorbance at 340 nm every 15 seconds for 10 minutes using a kinetic microplate reader.
-
Analysis: Calculate the slope (
) for the linear portion of the curve.
Data Validity Check:
-
Z-Factor: Must be
for the plate to be valid. -
MTX Control:
for Methotrexate should fall between 1–10 nM.
Phase II: Mechanistic Selectivity (Topoisomerase II )
Recent studies indicate certain 6-amino-tetrahydroquinazoline derivatives inhibit Topoisomerase II
Protocol: kDNA Decatenation Assay
-
Substrate: Kinetoplast DNA (kDNA) is a large network of interlocked DNA circles.
-
Reaction: Topo II decatenates these circles into free minicircles.
-
Detection: The large kDNA network cannot enter an agarose gel, remaining in the well. Decatenated minicircles migrate into the gel.
-
THQ Efficacy: Effective THQ inhibitors will result in DNA remaining in the well (preventing decatenation).
Phase III: Metabolic Stability (Microsomal Stability)
THQ derivatives often suffer from rapid oxidative clearance due to the electron-rich aromatic systems. This assay predicts in vivo half-life.
Detailed Protocol
Materials:
-
Microsomes: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) (20 mg/mL protein).
-
Cofactor System: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).[5]
Procedure:
-
Master Mix: Prepare microsomes (0.5 mg/mL final) in 100 mM Phosphate Buffer (pH 7.4).
-
Dosing: Add THQ test compound (1
final). Note: Low concentration ensures first-order kinetics. -
Initiation: Pre-warm to 37°C. Add NADPH regenerating system to start reaction.
-
Sampling: At
min, remove aliquot and transfer to Quench Solution. -
Processing: Centrifuge (4000 rpm, 20 min, 4°C) to pellet protein.
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode).
Calculation:
Plot
Data Interpretation & Reference Values
The following table provides benchmark values for a "druggable" THQ candidate compared to standard controls.
| Parameter | Assay | High Potency/Stability (Goal) | Moderate | Poor (Fail) | Control Reference |
| Potency | DHFR Inhibition ( | MTX: | |||
| Selectivity | hDHFR vs. Pathogen DHFR | Trimethoprim | |||
| Stability | Human Microsomal | Verapamil (Low stability) | |||
| Clearance | Intrinsic Clearance ( | - |
References
-
Structural Basis of THQ Antifolates: Cody, V. et al. (2004). "Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase." Proteins.[5][6]
-
THQ as Topoisomerase II Inhibitors: Mercalli, V. et al. (2020).[4] "Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II
over ." Journal of Medicinal Chemistry. -
Standard DHFR Assay Protocol: Sigma-Aldrich Technical Bulletin. "Dihydrofolate Reductase Assay Kit."
-
Microsomal Stability Protocols: Di, L. & Kerns, E. (2008). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase: correlations between enzyme selectivity and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting low bioactivity of synthesized tetrahydroquinazolines
Technical Support Center: Tetrahydroquinazoline Bioactivity
Welcome to the technical support center for researchers engaged in the synthesis and evaluation of tetrahydroquinazoline derivatives. This guide is designed to provide in-depth troubleshooting strategies and field-proven insights for scientists encountering low or inconsistent bioactivity in their synthesized compounds. We will move beyond simple checklists to explore the causal relationships between synthesis, purification, characterization, and biological outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise when a promising compound yields disappointing results.
Question 1: My newly synthesized tetrahydroquinazoline shows significantly lower bioactivity than expected, or none at all. What are the most critical initial steps to troubleshoot this?
Answer: This is a common and frustrating challenge. Before questioning the intrinsic activity of your molecular design, you must first rigorously validate your experimental inputs. Low bioactivity is often a symptom of an issue in one of three areas: Compound Integrity , Compound Purity , or Assay Fidelity .
-
Confirm Chemical Identity: Did you synthesize the correct molecule? A minor deviation in a reaction pathway can lead to an isomer or an entirely different scaffold with no affinity for your target. Absolute confirmation with multiple analytical techniques is non-negotiable.
-
Assess Compound Purity: Even small amounts of reactive impurities from starting materials or side reactions can interfere with assays, inhibit your target, or degrade your compound. A purity level of >95% is the standard minimum for biological screening.
-
Verify Compound Solubility: Your compound cannot interact with its target if it has precipitated out of the assay buffer. Visually inspect your assay plates and stock solutions for any signs of precipitation.
-
Check Assay Controls: Confirm that your positive and negative controls for the biological assay are behaving as expected. If the positive control is weak or the negative control shows high background, the issue may lie with the assay itself, not your compound.
Question 2: How can I be absolutely certain that the compound I've synthesized is the correct tetrahydroquinazoline derivative?
Answer: Relying on a single piece of data is insufficient. A multi-faceted analytical approach is required to unambiguously confirm the structure of your compound.
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are essential. Compare your observed spectra with the expected chemical shifts and coupling constants for your target structure. For example, specific protons on the tetrahydroquinoline core should appear in predictable aliphatic regions (e.g., 1.7-2.9 ppm).[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass that matches the calculated molecular formula.[2]
-
Infrared (IR) Spectroscopy: While less definitive for the core structure, IR can quickly confirm the presence or absence of key functional groups (e.g., C=O, N-H, C≡N) that are critical for your design.[1]
-
Elemental Analysis: This provides the percentage composition of C, H, and N in your sample, offering another layer of confirmation for the molecular formula.[3]
Discrepancies in any of these analyses warrant a full stop to re-evaluate the synthesis and purification process.
Question 3: My compound's identity and purity are confirmed, but the bioactivity is still low. Could the problem be with my biological assay?
Answer: Yes, absolutely. If the compound is validated, the assay is the next logical place to investigate. Several factors can compromise your results:
-
Compound Interference: Some chemical scaffolds are known to interfere with assay technologies. For instance, tricyclic tetrahydroquinolines have been reported as Pan-Assay Interference Compounds (PAINS), which can generate false positives or negatives through mechanisms unrelated to specific target binding.[4] Consider running a counterscreen or an orthogonal assay to confirm the results.
-
Reagent Stability: Ensure all assay components, especially proteins and critical reagents, have been stored correctly and have not expired. Enzyme activity, for example, can degrade over time.
-
Mechanism of Action Mismatch: Is your assay designed to detect the specific mechanism of your compound? For example, some tetrahydroquinazolines act as topoisomerase II inhibitors but, importantly, not as poisons that generate DNA cleavage.[2][5] An assay designed only to detect DNA breaks would miss the activity of such a compound.
-
Incorrect Buffer/pH: The ionization state of your compound can be critical for target binding. Ensure the pH of your assay buffer is appropriate and that your compound is stable under these conditions.
Question 4: What is a Structure-Activity Relationship (SAR), and how can it help me troubleshoot low bioactivity?
Answer: A Structure-Activity Relationship (SAR) is the correlation between a molecule's chemical structure and its biological activity.[6] For troubleshooting, SAR provides a logical framework for understanding why your compound might be inactive. Studies have shown that for certain tetrahydroquinazoline series, specific substitutions are mandatory for activity. For example, in a series of topoisomerase II inhibitors, 2-pyridine, 4-substituted aniline, and 6-amino substitutions were found to be essential.[5] If your design lacks a key feature that published active analogues possess, this could be the root cause of low potency. Systematically analyzing the SAR of related compounds helps you form a hypothesis for rational redesign.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Protocol for Verifying Compound Identity and Purity
Low bioactivity is frequently traced back to an incorrect or impure compound. This guide provides a systematic workflow to diagnose and resolve this issue.
Caption: Workflow for rigorous compound validation.
-
Re-purification: Take your existing batch of compound and re-purify it using a robust method. Silica gel flash chromatography is a standard technique.[2] If the compound is crystalline, recrystallization is an excellent method for removing minor impurities.
-
Thin-Layer Chromatography (TLC): Run the purified compound on a TLC plate using multiple solvent systems of varying polarity. A pure compound should ideally show a single, well-defined spot.
-
Acquire Full Analytical Data: Do not cut corners. Obtain fresh ¹H NMR, ¹³C NMR, and HRMS data for the re-purified sample.
-
Data Analysis - A Comparative Approach: Create a table to systematically compare your experimental data against the theoretically expected values.
| Parameter | Expected for Target Structure | Observed Experimental Data | Match? (Y/N) | Notes |
| ¹H NMR | δ 7.2-7.5 (m, 5H, Ar-H) | δ 7.2-7.5 (m, 5H, Ar-H) | Y | Aromatic protons match. |
| δ 3.8 (s, 3H, -OCH₃) | δ 3.8 (s, 3H, -OCH₃) | Y | Methoxy group present. | |
| δ 2.5-2.8 (m, 4H, CH₂) | δ 2.5-2.8 (m, 4H, CH₂) | Y | Tetrahydro- protons match. | |
| δ 1.8 (q, 4H, CH₂) | Signal absent | N | CRITICAL DEVIATION | |
| HRMS (m/z) | C₂₃H₂₃N₄O₂ [M+H]⁺: 387.1816 | 385.1655 | N | Mass is off by 2 Da, suggests unexpected double bond. |
| Purity (HPLC) | >95% | 85% (Major), 15% (Impurity) | N | Sample is impure. |
Guide 2: Investigating and De-risking Assay-Related Issues
If your compound's structure and purity are confirmed, the focus must shift to the biological assay. This guide helps identify common pitfalls in the experimental setup.
Caption: Decision tree for troubleshooting bioassay results.
-
Run Full Controls: Every assay plate must include a potent, known inhibitor (positive control) and a vehicle-only control (e.g., DMSO, negative control). If the positive control does not show strong inhibition, your assay system is not working correctly.
-
Test for Solubility:
-
Visual Inspection: Before reading the plate, hold it against a light source and look for any cloudiness or precipitate in the wells containing your compound.
-
Stock Solution Check: Prepare your highest concentration of compound in the final assay buffer and let it sit for the duration of the assay. Check for precipitation at the end. Poor solubility is a common reason for a flat dose-response curve.[7]
-
-
Perform an Orthogonal Assay: If possible, test your compound in a different assay that measures the same biological endpoint but uses a different technology. For example, if you see low activity in a fluorescence-based assay, try a label-free method like Surface Plasmon Resonance (SPR) to confirm binding. This helps rule out technology-specific interference.
-
Check for Time-Dependent Effects: Some compounds may be unstable in aqueous buffer or may require a longer incubation time to exert their effect. Run a time-course experiment to see if activity changes with pre-incubation time.
Guide 3: Rational Compound Modification Based on SAR
When your compound is correct, the assay is robust, and the bioactivity is genuinely low, it is time to return to medicinal chemistry principles. The structure itself must be optimized.
Caption: Iterative cycle for SAR-based lead optimization.
The bioactivity of this scaffold is highly sensitive to the nature and position of its substituents. Leverage existing literature to guide your modifications.
| Scaffold Target | Key Substituent Position(s) | Favorable Groups | Unfavorable Groups | Reference(s) |
| Topoisomerase IIα | 2, 4, and 6-positions | 2-pyridine, 4-substituted aniline, 6-amino are described as "mandatory for activity". | N/A | [5] |
| Mycobacterium tuberculosis | 7-position linker | -CH₂- or -CONH- linkers are effective. | -CO- or -COCH₂- linkers reduce potency. | [8] |
| Factor Xa | 2 and 7-positions | Disubstituted patterns can yield potent and selective inhibitors. | N/A | [9] |
| Anticancer (General) | 4-position of aryl ring | Electron-withdrawing groups (e.g., -CF₃) at the 4-position can enhance cytotoxicity. | N/A | [10] |
Actionable Strategy:
-
Identify the Core: Compare your inactive compound to the structures in the table. Does it share a similar core but lack a key functional group?
-
Prioritize Modifications: If your compound has a simple phenyl ring at the 4-position, a high-priority modification would be to synthesize analogs with substituted anilines, as suggested by the topoisomerase II SAR.[5]
-
Explore Lipophilicity: In some series, potency improves with higher lipophilicity.[8] Consider adding small, non-polar groups to accessible positions on your scaffold.
-
Consider Stereochemistry: For chiral tetrahydroquinazolines, it is possible that only one enantiomer is active. If you have a racemic mixture, the observed potency will be at least 50% lower than that of the pure, active enantiomer.[11]
By systematically applying these troubleshooting guides, researchers can efficiently diagnose the root cause of low bioactivity and make informed, data-driven decisions to advance their drug discovery projects.
References
-
Ortega, J. A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. ACS Publications. Available from: [Link]
-
Ortega, J. A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. National Institutes of Health. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroquinazolines. Available from: [Link]
-
Al-Ostath, A., et al. (2022). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. Available from: [Link]
-
Fathy, U., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Heliyon. Available from: [Link]
-
Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available from: [Link]
-
Reddy, C. S., et al. (2008). Synthesis, Characterization and Bioevaluation of New Tetrahydroquinazolines. Journal of the Korean Chemical Society. Available from: [Link]
-
Ueno, H., et al. (2005). Synthesis and structure-activity relationships of novel selective factor Xa inhibitors with a tetrahydroisoquinoline ring. PubMed. Available from: [Link]
-
Acker, T. M., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. PubMed. Available from: [Link]
-
Li, J., et al. (2023). Synthesis of Quinazolinone-Fused Tetrahydroisoquinolines and Related Polycyclic Scaffolds by Iodine-Mediated sp3 C–H Amination. The Journal of Organic Chemistry. Available from: [Link]
-
Thompson, A. M., et al. (2014). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. National Institutes of Health. Available from: [Link]
-
SlideShare. (2016). Structures Activity Relationship. Available from: [Link]
-
Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available from: [Link]
-
Li, J., et al. (2023). Synthesis of Quinazolinone-Fused Tetrahydroisoquinolines and Related Polycyclic Scaffolds by Iodine-Mediated sp3 C–H Amination. ACS Publications. Available from: [Link]
-
Study_03m. (2024). Factors affecting bioactivity in drug design//physicochemical parameters. YouTube. Available from: [Link]
Sources
- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Bioevaluation of New Tetrahydroquinazolines -Journal of the Korean Chemical Society [koreascience.kr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repository.limu.edu.ly [repository.limu.edu.ly]
- 7. youtube.com [youtube.com]
- 8. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of novel selective factor Xa inhibitors with a tetrahydroisoquinoline ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 5,6,7,8-Tetrahydroquinazolin-6-ol
Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroquinazolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experiments for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the tetrahydroquinazoline ring resulted in a complex mixture of products with low yield of the desired 5,6,7,8-Tetrahydroquinazolin-6-ol. What are the likely side reactions?
A1: The formation of the 5,6,7,8-tetrahydroquinazoline core often involves a cyclocondensation reaction. Several side reactions can occur, leading to a complex product mixture. The most common issues include:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as an imine or an amidine, without proceeding to the final cyclized product. This is often due to insufficient reaction time, suboptimal temperature, or the deactivation of a catalyst.
-
Over-aromatization: The partially saturated tetrahydroquinazoline ring can be susceptible to oxidation, leading to the formation of the fully aromatic quinazoline analog. This is particularly prevalent if oxidizing agents are present or if the reaction is conducted at excessively high temperatures in the presence of air.
-
Formation of Dimeric or Polymeric Byproducts: Intermolecular reactions between starting materials or intermediates can lead to the formation of dimers and higher-order polymers, which are often difficult to characterize and remove. This is more likely at higher concentrations of reactants.
-
Side Reactions of the Hydroxyl Group: The hydroxyl group at the 6-position can undergo side reactions such as etherification or elimination, especially under acidic or harsh basic conditions.
-
Alternative Cyclization Pathways: Depending on the specific starting materials and reaction conditions, alternative cyclization pathways may become accessible, leading to the formation of isomeric or rearranged heterocyclic structures.
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress closely. This will help you identify the point at which side products begin to form and allow you to optimize the reaction time.
-
Temperature Control: Carefully control the reaction temperature. A lower temperature may slow down the reaction but can significantly improve selectivity and reduce the formation of degradation products.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and the formation of aromatic byproducts.
-
Reagent Purity: Ensure the purity of all starting materials and solvents. Impurities can act as catalysts for undesired side reactions.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the N-formylated intermediate. How can I promote complete cyclization?
A2: The presence of a stable N-formylated intermediate is a common issue when using formamide or formic acid as a source of the C2 carbon in the quinazoline ring.[1][2] This intermediate arises from the formylation of an amino group on the precursor, and its accumulation indicates that the subsequent cyclization step is the rate-limiting step.
Causality: The cyclization step is an intramolecular nucleophilic attack, and its rate is influenced by several factors:
-
Steric Hindrance: Bulky substituents near the reacting centers can hinder the intramolecular cyclization.
-
Electronic Effects: The nucleophilicity of the attacking nitrogen and the electrophilicity of the carbonyl or imine carbon are crucial. Electron-withdrawing groups can deactivate the nucleophile.
-
Reaction Conditions: Inadequate temperature or the absence of a suitable catalyst (acid or base) can slow down the cyclization.
Troubleshooting Protocol:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes cyclization without causing significant degradation.
-
Catalyst Addition:
-
Acid Catalysis: For reactions involving formamide, the addition of a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid can facilitate the cyclization by activating the formyl group.
-
Base Catalysis: In some cases, a base might be required to deprotonate a nitrogen atom, increasing its nucleophilicity for the cyclization step.
-
-
Extended Reaction Time: If increasing the temperature leads to decomposition, try extending the reaction time at a moderate temperature.
Q3: My final product is contaminated with a highly colored impurity. What could this be and how can I remove it?
A3: Highly colored impurities in the synthesis of quinazoline derivatives are often due to the formation of fully aromatic, conjugated systems or polymeric materials. The over-oxidation of the desired 5,6,7,8-tetrahydroquinazolin-6-ol to the corresponding quinazolin-6-ol is a likely culprit.
Troubleshooting and Purification Protocol:
-
Minimize Oxidation during Reaction: As mentioned in A1, using an inert atmosphere is critical. Additionally, ensure that your solvents are degassed and free of peroxides.
-
Purification Techniques:
-
Column Chromatography: This is the most effective method for separating the desired product from colored impurities. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective in removing colored impurities. Experiment with different solvents to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains soluble.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for a short period can help adsorb colored impurities. The carbon is then removed by filtration through celite. Be cautious, as this can also lead to some loss of the desired product.
-
Q4: The mass spectrum of my product shows a peak corresponding to the loss of water. Is this just a fragmentation pattern, or could it indicate an elimination side product?
A4: While the loss of water is a common fragmentation pattern in mass spectrometry for molecules containing a hydroxyl group, it can also indicate the presence of an elimination byproduct, namely 5,6-dihydroquinazoline or 7,8-dihydroquinazoline.
Verification and Troubleshooting:
-
NMR Spectroscopy: The most definitive way to distinguish between the desired alcohol and the elimination product is through ¹H and ¹³C NMR spectroscopy. The elimination product will show characteristic signals for a double bond in the aliphatic ring, and the signal for the hydroxyl proton will be absent.
-
Reaction Condition Analysis: Elimination is often favored by acidic conditions and higher temperatures. If you are using strong acids, consider switching to a milder acid catalyst or reducing the reaction temperature.
-
Purification: If the elimination product is present, it can often be separated from the desired alcohol by column chromatography due to the difference in polarity.
Visualizing Reaction Pathways
To better understand the potential reaction pathways, the following diagrams illustrate the desired synthesis and common side reactions.
Desired Synthetic Pathway
Caption: Ideal reaction pathway to the target molecule.
Common Side Reaction Pathways
Caption: Overview of potential side reaction pathways.
Quantitative Data Summary
| Parameter | Recommended Condition | Potential Issue if Deviated | Resulting Side Product(s) |
| Temperature | 80-120 °C (solvent dependent) | Too high (>150 °C) | Over-aromatization, Elimination, Decomposition |
| Too low (<60 °C) | Incomplete cyclization | ||
| Atmosphere | Inert (N₂ or Ar) | Air | Over-aromatization |
| pH | Neutral to slightly acidic | Strongly acidic | Elimination, Decomposition |
| Strongly basic | Side reactions of the hydroxyl group | ||
| Concentration | 0.1 - 0.5 M | Too high (>1 M) | Dimer/Polymer formation |
Experimental Protocol: Purification by Column Chromatography
This protocol provides a general guideline for the purification of 5,6,7,8-Tetrahydroquinazolin-6-ol from common side products.
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Loading: Carefully load the dried silica slurry containing the crude product onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate). This will allow for the separation of less polar byproducts first, followed by the desired product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5,6,7,8-Tetrahydroquinazolin-6-ol.
References
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. e-Publications@Marquette. Retrieved from [Link]
-
Chen, C., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Retrieved from [Link]
-
da Silva, A. C. M., et al. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinazolines from 2−aminobenzylalcohols and nitriles. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. Retrieved from [Link]
-
Kirk, S. J., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society. Retrieved from [Link]
-
Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. Retrieved from [Link]
-
Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. Retrieved from [Link]
-
Tanasa, F., & Oniscu, C. (n.d.). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. CELULoZA~I HIRTIE. Retrieved from [Link]
-
National Institutes of Health. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Retrieved from [Link]
-
PubMed. (2023). Prebiotic Synthesis of N- Formylaminonitriles and Derivatives in Formamide. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Tetrahydroquinazoline (THQ) Inhibitor Selectivity
Status: Online Current Ticket Volume: High Support Tier: Level 3 (Senior Application Scientist)
Mission Statement
Welcome to the Tetrahydroquinazoline (THQ) Optimization Hub. You are likely here because your THQ scaffold shows promise but suffers from "promiscuity"—hitting off-target kinases (e.g., wild-type EGFR vs. T790M) or isoforms (e.g., TopoII
Module 1: Molecular Design & SAR Troubleshooting
User Query #1042: "My THQ inhibitor is equipotent against the target and its closest isoform. How do I break this symmetry?"
Diagnosis: Your scaffold likely relies on the conserved ATP-binding pocket features common to the protein family. To achieve selectivity, you must exploit the subtle structural divergences—specifically the "gatekeeper" residues or distinct solvent-exposed regions.
Technical Resolution: For THQ scaffolds, selectivity is often governed by the substituents at the C-2 and C-6 positions.
-
Exploit the "Gatekeeper" (Steric Clashes):
-
Mechanism: If your target has a smaller gatekeeper residue (e.g., Threonine) than the off-target (e.g., Methionine), introduce a bulky hydrophobic group at the C-4 aniline or C-5 position.
-
Action: Replace a simple phenyl ring at C-4 with a 3-bromo-aniline or indolyl moiety. The added bulk will clash with the larger gatekeeper of the off-target enzyme.
-
-
Electronic Tuning at C-6 (The TopoII Case Study):
-
Insight: In Topoisomerase II inhibitors, the C-6 position is critical.[1] A study on ARN-21934 demonstrated that introducing a dimethylamino group at C-6 provided ~100-fold selectivity for TopoII
over TopoII . -
Why it works: The basic nitrogen acts as a specific H-bond acceptor/donor that anchors the molecule in a unique sub-pocket present only in the
-isoform, while the -isoform lacks the complementary residue.
-
-
The C-2 "Tail" Strategy:
-
Action: Extend the C-2 position with a heterocycle (e.g., pyridine or pyrimidine) via a linker. This projects the inhibitor into the solvent-front region, which is less conserved than the ATP pocket.
-
Visualization: SAR Decision Logic
Figure 1: Decision matrix for modifying the THQ scaffold based on structural biology insights.
Module 2: Synthetic Feasibility & Protocols
User Query #1045: "I designed a selective C-2 substituted THQ, but the Suzuki coupling fails or gives low yields."
Diagnosis: The steric hindrance from the tetrahydroquinazoline ring system, combined with the electron-rich nature of the scaffold, often deactivates the halide at the C-2 position, making standard palladium-catalyzed cross-couplings sluggish.
Troubleshooting Protocol: Microwave-Assisted C-2 Functionalization This protocol is adapted from high-efficiency routes used for TopoII and kinase inhibitors.
Reagents:
-
Substrate: 2-chloro-4-(substituted-amino)-5,6,7,8-tetrahydroquinazoline.
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).
-
Catalyst: Pd(PPh
) (5 mol%). -
Base: Na
CO (2M aqueous solution). -
Solvent: DME/Ethanol/Water (2:1:1).
Step-by-Step Methodology:
-
Degassing (Critical): The tetrahydro- ring is susceptible to oxidation. Sparge the solvent mixture with argon for 15 minutes before adding the catalyst.
-
Microwave Setup: Seal the reaction mixture in a microwave-safe vial.
-
Irradiation: Heat to 110°C for 20 minutes (Power: 150W). Note: Conventional heating often requires 12-24 hours and leads to degradation.
-
Workup:
-
Cool to RT.
-
Filter through a Celite pad to remove Pd black.
-
Partition between EtOAc and water.
-
Purification: Flash chromatography. Tip: THQs are basic; add 1% triethylamine to your eluent to prevent streaking on silica.
-
Self-Validation Check:
-
TLC: If the starting material spot (usually higher R
) persists, add another 2 mol% catalyst and irradiate for 10 more minutes. -
NMR: Check for the disappearance of the C-2 Cl signal and the integration of the new aryl protons.
Module 3: Assay & Profiling Troubleshooting
User Query #1050: "My compound is selective in the enzymatic assay but toxic/non-selective in cell lines."
Diagnosis: This is a classic "permeability vs. specificity" conflict. THQs, particularly those with multiple nitrogen donors (like the C-6 amino derivatives), can become substrates for efflux pumps (P-gp) or get trapped in lysosomes due to high basicity (lysosomotropism), leading to non-specific toxicity.
Troubleshooting Table: Assay Artifacts vs. Real Biology
| Observation | Potential Cause | Verification Experiment |
| High Potency (Enzyme) / Low Potency (Cell) | Poor Membrane Permeability | Run a PAMPA or Caco-2 assay. If permeability is low (<10⁻⁶ cm/s), cap polar NH groups with methyl/acetyl. |
| Steep Hill Slope (> 2.0) | Aggregation / Colloidal Formation | Add 0.01% Triton X-100 to the assay buffer. If IC₅₀ shifts significantly, the compound is a promiscuous aggregator. |
| Non-Specific Toxicity | Lysosomal Trapping | Check the pKa . If basic pKa > 8.0, the compound may accumulate in acidic lysosomes. Aim to lower pKa (e.g., add fluorine). |
| Loss of Selectivity in Cells | Off-Target Kinase Inhibition | Perform a KinomeScan (400+ kinases) at 1 µM. THQs often hit CDK or CLK families unintentionally. |
Visualization: Selectivity Screening Workflow
Figure 2: Workflow for validating hit compounds, prioritizing the exclusion of false positives (aggregators).
References
-
Topoisomerase II Selectivity
-
EGFR Kinase Inhibitors
- Title: Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors.
-
Source: Bioorganic & Medicinal Chemistry (2019).[3]
-
URL:[Link]
- Relevance: details the "click chemistry" approach to modifying the C-4 position for mutant selectivity.
-
General Kinase Selectivity Strategies
-
PDE10A Inhibitors
Sources
- 1. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5,6,7,8-Tetrahydroquinazolin-6-ol Analysis
Topic: Resolving Ambiguous NMR Peaks & Stereochemical Assignment
Ticket ID: NMR-TQ-006-OH Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering spectral congestion in the aliphatic region (1.7 – 3.0 ppm) of 5,6,7,8-tetrahydroquinazolin-6-ol . This is a known issue caused by the fusion of a planar pyrimidine ring with a flexible cyclohexene ring. The presence of a chiral center at C6 creates diastereotopic protons at C5 and C7, leading to complex higher-order coupling that standard 1D
This guide provides a tiered troubleshooting protocol to resolve these peaks, determine the ring conformation, and assess enantiomeric purity.
Module 1: The Diagnostic Framework
Q: Why does my spectrum look like a multiplet "blob" between 1.8 and 3.0 ppm?
A: You are fighting three simultaneous physical phenomena:
-
Pseudo-Benzylic Deshielding: Protons at H5 and H8 are both adjacent to the aromatic pyrimidine ring, pushing them into the same chemical shift window (~2.6 – 3.0 ppm).
-
Chiral Anisotropy: The hydroxyl group at C6 makes the protons at C5 and C7 diastereotopic. Instead of simple triplets, H5 appears as two distinct multiplets (
and ) with geminal coupling (~14 Hz) and vicinal coupling to H6. -
Ring Flip Averaging: The cyclohexene ring exists in a dynamic equilibrium between half-chair conformations. At room temperature, you may be seeing broadened averaged signals rather than distinct conformers.
Visual Workflow: Resolution Strategy
Figure 1: Tiered troubleshooting workflow for resolving spectral ambiguity in fused pyrimidine systems.
Module 2: Advanced 1D Techniques (Solvent Engineering)
Q: My sample is in CDCl
A: Yes. Chloroform is a poor choice for this specific molecule because it promotes overlapping of the "benzylic" protons (H5 and H8) and facilitates rapid exchange of the hydroxyl proton, often making H6 appear as a broad singlet rather than a resolved multiplet.
Protocol: The Solvent Swap Matrix
Perform these swaps based on your specific spectral issue:
| Solvent | Target Mechanism | Expected Outcome |
| DMSO-d | Hydrogen Bonding | Freezes the -OH exchange. The -OH signal will appear as a sharp doublet (coupling to H6). This allows you to measure |
| Benzene-d | Magnetic Anisotropy | Shifts H5/H8 apart. The aromatic ring current of benzene preferentially shields protons based on geometry. This often resolves the H5a/H5b overlap that CDCl |
| Pyridine-d | Deshielding + H-Bonding | Moves H2/H4 downfield. Useful if the aromatic pyrimidine protons are overlapping with residual solvent peaks or impurities. |
Critical Experiment: The D
-
Run standard 1H NMR in CDCl
. -
Add 1 drop of D
O to the NMR tube. -
Shake vigorously and re-run.
-
Result: The -OH peak disappears. The H6 multiplet simplifies (loses coupling to OH). Any peak that did not move is your aliphatic backbone.
Module 3: 2D NMR Resolution Strategies
Q: I have run COSY, but the cross-peaks are too clustered. What next?
A: COSY is often insufficient for tetrahydro-fused systems because the vicinal couplings (
Step-by-Step Assignment Logic
-
Anchor with HSQC:
-
C5 & C8: These carbons are deshielded (~25-30 ppm) due to the adjacent aromatic ring.
-
C6 (CH-OH): This carbon is significantly deshielded (~60-70 ppm) by the oxygen.
-
C7: This is the most shielded methylene carbon (~18-22 ppm).
-
Action: Locate the C6 cross-peak. The proton attached to it is definitively H6 .
-
-
Walk with COSY:
-
Start at H6 .
-
Trace correlations to H5 (strong) and H7 (strong).
-
H5 will show no further aliphatic correlations (it hits the quaternary bridgehead).
-
H7 will show a correlation to H8 .
-
H8 will show no further aliphatic correlations.
-
-
Determine Stereochemistry (NOESY/ROESY):
-
To determine if the -OH is axial or equatorial (and thus the ring conformation), use 1D NOE or 2D NOESY.
-
Visual: NOE Connectivity Map
Figure 2: Expected NOE correlations. If H6 is axial (OH equatorial), H6 will show strong NOE correlations to the axial protons at H5 and H7.
Module 4: Chiral Resolution (Enantiomeric Purity)
Q: I synthesized this as a racemate. How do I distinguish the R and S enantiomers without a chiral column?
A: You can use a Chiral Lanthanide Shift Reagent (CLSR) .[1] The chiral center at C6 coordinates with the Lanthanide metal, creating diastereomeric complexes with distinct chemical shifts for the R and S enantiomers [2].
Protocol: Europium Shift Titration
Reagent: Eu(hfc)
-
Baseline: Acquire a high-quality 1H NMR of your sample (~10 mg) in CDCl
(Note: CDCl is preferred here over DMSO as DMSO competes for coordination). -
Titration:
-
Analysis:
-
Monitor the H2 (pyrimidine singlet) or the -OCH
(if a derivative). These singlets are easiest to split. -
The signal will split into two singlets (one for R, one for S).
-
Calculation: Integrate the two split peaks to determine the Enantiomeric Excess (ee).
-
Warning: Paramagnetic broadening will occur. If peaks become too broad before separation is achieved, switch to Yb(hfc)
(Ytterbium), which induces larger shifts with less line broadening [3].
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Explains solvent anisotropy and benzene-d6 effects).
-
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Authoritative text on Lanthanide Shift Reagents).
-
Kainosho, M., et al. (1969). "Conformational analysis of cyclohexene derivatives by NMR." Journal of the American Chemical Society. (Foundational work on cyclohexene ring conformations).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shifts of fused heterocycles).
Sources
A Researcher's Guide to the Biological Target Validation of 5,6,7,8-Tetrahydroquinazolin-6-ol: A Comparative and Methodological Approach
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. The compound 5,6,7,8-tetrahydroquinazolin-6-ol belongs to the broader class of tetrahydroquinazolines, a scaffold known for a diverse range of biological activities. Derivatives have shown potential as inhibitors of enzymes like dihydrofolate reductase (DHFR) and β-glucosidase, and as modulators of targets such as the sigma-1 receptor.[1][2][3] This guide provides a comprehensive, in-depth framework for the systematic identification and validation of the specific biological target of 5,6,7,8-tetrahydroquinazolin-6-ol, emphasizing experimental rigor and comparative analysis of methodologies.
I. Initial Target Hypothesis Generation: Leveraging In Silico and Analogue Data
Given the absence of a definitively identified target for 5,6,7,8-tetrahydroquinazolin-6-ol, the initial phase of investigation should focus on generating plausible hypotheses. This can be achieved through a combination of computational and literature-based approaches.
-
In Silico Screening: Molecular docking studies can be performed to predict the binding affinity of 5,6,7,8-tetrahydroquinazolin-6-ol against a panel of known protein targets, particularly those identified for other tetrahydroquinazoline derivatives.[1][4] This can include enzymes implicated in cancer and metabolic disorders, such as various kinases and hydrolases.[1][4]
-
Analogue-Based Inference: A thorough review of the literature for structurally similar compounds can provide valuable clues. For instance, various 5,6,7,8-tetrahydroquinazoline derivatives have been investigated for their antitubercular, antidiabetic, and anticancer properties.[1][2][4]
II. Experimental Validation: A Multi-Faceted Approach
Once a set of potential targets has been hypothesized, a multi-pronged experimental strategy is crucial for robust validation. This section compares and contrasts key methodologies, providing detailed protocols for their implementation.
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target in a physiological cellular context.[5][6][7] The principle lies in the ligand-induced thermal stabilization of the target protein.[5][7]
Causality Behind Experimental Choices: CETSA is an invaluable first-line experimental validation tool because it provides direct evidence of target engagement within intact cells, preserving the native cellular environment and avoiding potential artifacts from using purified proteins.[7]
Experimental Workflow for CETSA
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line if an anti-cancer effect is hypothesized) in appropriate media until approximately 80% confluency.
-
Treat the cells with varying concentrations of 5,6,7,8-tetrahydroquinazolin-6-ol and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[5]
-
-
Heat Challenge:
-
Cell Lysis and Protein Separation:
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the soluble target protein in each sample using Western blotting with a specific antibody against the hypothesized target.[5] A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.[5]
-
Data Interpretation: An increase in the amount of soluble target protein at higher temperatures in the compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, direct target engagement.
If the hypothesized target is a protein kinase, or if a broader, unbiased approach is desired, kinome profiling is an essential next step.[8][9] This involves screening the compound against a large panel of kinases to determine its potency and selectivity.[8][10]
Causality Behind Experimental Choices: Kinases are a major class of drug targets, and their dysregulation is implicated in many diseases.[8][9] Kinome profiling provides a comprehensive overview of a compound's interaction with this entire family of enzymes, which is crucial for identifying its primary target(s) and potential off-target effects that could lead to toxicity.[8][11]
Comparison of Kinome Profiling Platforms
| Assay Platform | Principle | Advantages | Disadvantages |
| Biochemical Assays (e.g., TR-FRET, ADP-Glo) | Measures kinase activity in a purified, in vitro system.[12] | High-throughput, cost-effective, allows for precise determination of IC50 values.[12] | Lacks the physiological context of a cell, may not reflect in-cell potency. |
| Cell-Based Assays | Measures kinase activity or downstream signaling in intact cells.[8] | More physiologically relevant, accounts for cell permeability and metabolism. | Lower throughput, more complex data interpretation. |
Experimental Workflow for Biochemical Kinase Profiling
Caption: Workflow for a typical biochemical kinase profiling experiment.
Genetic methods provide an orthogonal approach to validate the biological relevance of a target by observing the phenotypic consequences of its removal or reduction.
1. siRNA-mediated Knockdown:
Short interfering RNA (siRNA) can be used to temporarily reduce the expression of the target protein.[13] If 5,6,7,8-tetrahydroquinazolin-6-ol elicits a specific cellular phenotype (e.g., decreased cell viability), and this effect is mimicked by siRNA-mediated knockdown of the hypothesized target, it provides strong evidence for on-target activity.
Causality Behind Experimental Choices: siRNA knockdown is a relatively rapid and straightforward method to probe the function of a specific gene.[14] It is particularly useful for validating targets that may be essential for cell survival, where a complete knockout might be lethal.[13]
2. CRISPR/Cas9-mediated Knockout:
For more definitive validation, CRISPR/Cas9 technology can be used to create a permanent knockout of the gene encoding the target protein.[15] The phenotype of the knockout cells can then be compared to that of wild-type cells treated with the compound.
Causality Behind Experimental Choices: CRISPR/Cas9-mediated knockout provides a complete loss of function, which can offer a clearer and more robust validation of the target's role in the observed phenotype compared to the partial reduction in expression from siRNA.[16]
Comparison of Genetic Validation Methods
| Method | Mechanism | Advantages | Disadvantages |
| siRNA Knockdown | Post-transcriptional gene silencing via mRNA degradation.[13] | Transient, rapid, suitable for essential genes.[14] | Incomplete knockdown, potential for off-target effects.[16] |
| CRISPR/Cas9 Knockout | Permanent gene disruption via DNA double-strand breaks and error-prone repair.[16] | Complete and permanent loss of function, high specificity.[16] | Can be lethal if the target is an essential gene, more time-consuming to generate knockout cell lines.[13] |
Experimental Workflow for Target Validation using siRNA
Caption: Workflow for validating a biological target using siRNA knockdown.
Detailed Protocol for siRNA-mediated Knockdown and Phenotypic Analysis:
-
Transfection:
-
Plate cells to be at the appropriate density for transfection.
-
Add the transfection complexes to the cells and incubate for 48-72 hours.[18]
-
-
Validation of Knockdown:
-
Phenotypic Assay:
-
In parallel, treat a separate set of wild-type cells with 5,6,7,8-tetrahydroquinazolin-6-ol.
-
Perform a relevant phenotypic assay on both the siRNA-treated cells and the compound-treated cells.
-
-
Data Analysis:
-
Compare the phenotypic outcome in the target-specific siRNA-treated cells with the compound-treated cells. A similar phenotype provides strong evidence that the compound's effects are mediated through the target of interest.
-
III. Concluding Remarks
The validation of a biological target for a novel compound like 5,6,7,8-tetrahydroquinazolin-6-ol requires a systematic and multi-faceted approach. By combining in silico predictions with robust experimental techniques such as CETSA for direct target engagement, kinome profiling for selectivity, and genetic methods for functional validation, researchers can build a compelling and self-validating case for the compound's mechanism of action. This guide provides the foundational workflows and comparative insights necessary to navigate this critical phase of drug discovery with scientific rigor and confidence.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
- Kinase Screening & Profiling Service | Drug Discovery Support.
- Kinome Profiling Service | MtoZ Biolabs.
- siRNA knockdown validation 101: Incorporating negative controls in antibody research. (2016, March 9).
- Quantitative Kinome Profiling Services - CD Biosynsis.
- Validating CRISPR/Cas9-mediated Gene Editing - Sigma-Aldrich.
- Kinase Panel Profiling I Pharmaron CRO Services.
- What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
- Kinase Drug Discovery Services - Reaction Biology.
- NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN.
- How siRNA Knockdown Antibody Validation Works - Lab Manager. (2025, September 19).
- A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production - PMC. (2025, March 27).
- CRISPR Cas9 - Screening and Validation | abm Inc. (2016, June 15).
- Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops - MDPI. (2023, October 13).
- CRISPR-Cas9 screening for target identification. - Horizon Discovery.
- siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific.
- Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. (2024, December 13).
- siRNA Knockdown | Proteintech Group.
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC. (2022, March 29).
- (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - ResearchGate. (2025, October 13).
- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates.
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - MDPI. (2022, March 29).
- Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed. (2016, April 15).
Sources
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 12. pharmaron.com [pharmaron.com]
- 13. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 15. A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. thermofisher.com [thermofisher.com]
- 18. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 5,6,7,8-Tetrahydroquinazolin-6-ol Derivatives
The following guide provides an in-depth technical benchmarking of 5,6,7,8-Tetrahydroquinazolin-6-ol derivatives, focusing on their application as versatile scaffolds in medicinal chemistry.
Executive Summary: The Strategic Value of the 6-Position
The 5,6,7,8-tetrahydroquinazolin-6-ol scaffold represents a critical "privileged structure" in drug discovery, distinct from its fully aromatic quinazoline counterparts (e.g., Gefitinib, Erlotinib).[1] While aromatic quinazolines rely on planar intercalation or ATP-mimicry, the tetrahydro core offers a three-dimensional, aliphatic vector at the 6-position.[1]
This guide benchmarks the efficacy of derivatives generated from the 6-hydroxyl handle—specifically 6-amino , 6-ether , and 6-carboxamide analogs—against industry standards in two primary therapeutic areas: Antifolates (DHFR Inhibition) and Sigma-1 Receptor Antagonism .[1]
Key Findings
-
Potency: 6-substituted derivatives demonstrate nanomolar (nM) efficacy against DHFR, comparable to Methotrexate but with improved lipophilicity profiles.[1]
-
Selectivity: The aliphatic ring puckering allows for high selectivity (>100-fold) for pathogen DHFR (e.g., T. gondii) over mammalian isoforms.[1]
-
Versatility: The 6-hydroxyl group serves as a pivotal chiral checkpoint, enabling divergent synthesis of enantiopure libraries.[1]
Comparative Efficacy Analysis
Case Study A: DHFR Inhibition (Antifolates)
The most robust data for this scaffold lies in the inhibition of Dihydrofolate Reductase (DHFR).[1] Unlike classical antifolates (glutamate-containing), lipophilic 6-substituted tetrahydroquinazolines penetrate the blood-brain barrier (BBB) more effectively.[1]
Benchmark: Methotrexate (MTX) & Trimetrexate (TMQ).[1]
Table 1: Inhibitory Constants (
) and Selectivity Profiles
Data synthesized from Gangjee et al. and related SAR studies.
| Compound Class | R-Group at C6 (via 6-Ol activation) | Target: T. gondii DHFR ( | Target: Rat Liver DHFR ( | Selectivity Index (Rat/Pathogen) | Notes |
| Standard (MTX) | (Glutamate tail) | 0.5 | 0.2 | 0.4 (Poor) | High toxicity; poor BBB penetration.[1] |
| Standard (TMQ) | (Lipophilic) | 3.2 | 45 | 14 | Improved BBB penetration.[1] |
| Derivative A | -CH2-NH-(2,5-OMe-Ph) | 5.4 | 2,100 | 388 | Best-in-Class Selectivity. |
| Derivative B | -CH2-NH-(1-Naphthyl) | 12.0 | 350 | 29 | Bulky group reduces pocket fit.[1] |
| Derivative C | -O-CH2-Ph (Ether) | 85.0 | >10,000 | >117 | Lower potency, high metabolic stability.[1] |
Insight: Derivative A (synthesized via reductive amination of the 6-oxo precursor, itself derived from the 6-ol) exhibits a 388-fold selectivity for the pathogen enzyme, vastly outperforming Methotrexate's non-selective profile.[1]
Case Study B: Sigma-1 Receptor Antagonism (Pain Management)
While C4-substitution is common, the 5,6,7,8-tetrahydro core is essential for Sigma-1 binding.[1] Recent studies utilize the scaffold to achieve high affinity (
Table 2: Binding Affinity (
) for Sigma Receptors
Comparison against Haloperidol standard.[1]
| Compound | Core Structure | Sigma-1 | Sigma-2 | Selectivity ( |
| Haloperidol | Butyrophenone | 2.5 | 65 | 26 |
| Derivative X | 4-propoxy-5,6,7,8-THQ | 15.6 | >2,000 | >128 |
| Derivative Y | 6-benzylamino-5,6,7,8-THQ | 45.2 | 320 | 7 |
Insight: While C4-substitution (Derivative X) drives potency, the 6-position (Derivative Y) tolerates modification, suggesting it can be used to append solubility-enhancing groups without abolishing activity.[1]
Mechanism of Action & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) flow, demonstrating how the 6-OH group acts as the divergence point for creating bioactive derivatives.
Figure 1: Synthetic divergence from the 6-ol scaffold.[1] The pathway choice dictates the therapeutic target (DHFR vs. GPCRs).[1]
Experimental Protocols
Protocol A: Synthesis of 6-Amino Derivatives (Reductive Amination)
This protocol converts the 6-ol (via 6-oxo) to the high-potency amine derivatives cited in Table 1.[1]
Reagents: 5,6,7,8-tetrahydroquinazolin-6-one (derived from 6-ol), Aniline derivative, NaBH(OAc)3, DCE (Dichloroethane), Acetic Acid.[1]
-
Preparation: Dissolve 5,6,7,8-tetrahydroquinazolin-6-one (1.0 equiv) and the appropriate aniline (1.1 equiv) in anhydrous DCE (0.1 M).
-
Activation: Add catalytic Acetic Acid (1-2 drops) to protonate the imine intermediate. Stir at Room Temperature (RT) for 30 min.
-
Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 equiv) portion-wise.
-
Reaction: Allow to warm to RT and stir for 12-16 hours under Argon. Monitor by TLC (MeOH/DCM 1:9).
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4.
-
Purification: Flash chromatography (Gradient: 0-5% MeOH in DCM).
Validation Checkpoint: The appearance of a diagnostic benzylic signal in 1H NMR (~4.2 ppm) confirms the formation of the C6-N bond.[1]
Protocol B: DHFR Inhibition Assay (Spectrophotometric)
Standardized assay to generate
-
Enzyme Source: Recombinant T. gondii DHFR and Rat Liver DHFR (commercial or expressed).
-
Reaction Mix: 50 mM Tris-HCl (pH 7.4), 18 mM
-mercaptoethanol, 100 M NADPH, 100 M Dihydrofolate. -
Initiation: Add enzyme to the cuvette containing the inhibitor (dissolved in DMSO).
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes at 25°C.
-
Calculation: Determine IC50 using non-linear regression (GraphPad Prism). Convert to
using the Cheng-Prusoff equation: .[1]
Screening Workflow
To ensure efficient lead optimization, follow this logical screening cascade.
Figure 2: Screening cascade for validating 6-substituted tetrahydroquinazoline hits.
References
-
Gangjee, A., et al. (1995).[1] "Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities." Journal of Medicinal Chemistry. Link
-
Ke, Y., et al. (2016).[1] "Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Snizhko, A. D., et al. (2022).[1][2] "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity." International Journal of Molecular Sciences. Link[1]
-
Biswas, S., et al. (2008).[1][3] "Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor." Journal of Medicinal Chemistry. Link
Sources
- 1. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ki Summary [bindingdb.org]
A Head-to-Head Comparison of Tetrahydroquinazoline Analogs: A Guide for Researchers
The tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2] Its inherent structural features allow for three-dimensional diversity, making it an attractive starting point for the design of potent and selective modulators of various biological targets. This guide provides a comprehensive, head-to-head comparison of tetrahydroquinazoline analogs, drawing on experimental data to inform researchers, scientists, and drug development professionals on their relative performance and potential therapeutic applications.
The Versatility of the Tetrahydroquinazoline Core
The continued interest in tetrahydroquinazoline derivatives stems from their demonstrated efficacy in a multitude of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[3][4] The scaffold's amenability to chemical modification at several positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of analogs with optimized potency, selectivity, and drug-like characteristics.
Comparative Analysis of Biological Activity
This section presents a comparative analysis of tetrahydroquinazoline analogs across different biological targets, supported by quantitative experimental data.
Anticancer Activity: Targeting Topoisomerase II
A notable application of tetrahydroquinazoline analogs is in the development of novel anticancer agents, particularly as inhibitors of human topoisomerase II (topoII), a critical enzyme in DNA replication and a validated cancer target.[5][6] Unlike many current topoII-targeted drugs that act as poisons and can lead to secondary leukemias, certain tetrahydroquinazoline derivatives function as catalytic inhibitors without stabilizing the DNA-enzyme cleavage complex.[5][6]
A focused structure-activity relationship (SAR) study led to the identification of highly potent topoIIα inhibitors. The initial hit, compound 1 , with an IC50 of 160 μM, was systematically modified to yield compound 14 (ARN-21934), which demonstrated an 80-fold increase in potency.[5][6]
| Compound | R Group (para-position of aniline ring) | TopoIIα Inhibition IC50 (μM) | Fold Improvement vs. Compound 1 |
| 1 | -F | 160 | 1x |
| 12 | -OCH3 | Inactive | - |
| 14 | -N(CH3)2 | 2 | 80x |
| Data synthesized from Corino et al., 2020.[5][6] |
The data clearly indicates that a dimethylamino substitution at the para-position of the aniline ring is crucial for potent topoIIα inhibition, while a methoxy group at the same position results in a complete loss of activity.[5][7] This highlights the significant impact of electronic and steric effects on the interaction with the target enzyme.
Antibacterial Activity
Tetrahydroquinazoline analogs have also been investigated for their antibacterial properties. A study by Doshi et al. synthesized a series of analogs and screened them against Gram-positive and Gram-negative bacteria.[3] The antibacterial activity was evaluated by measuring the zone of inhibition.
| Compound | R1 Group | Zone of Inhibition (mm) vs. Bacillus subtilis | Zone of Inhibition (mm) vs. Escherichia coli |
| MB I | -OH | High | - |
| MB II | -NO2 | - | High |
| Data synthesized from Doshi et al.[3] |
The results indicate that the nature of the substituent on the aryl ring significantly influences the antibacterial spectrum. An electron-donating hydroxyl group at the R1 position conferred high activity against the Gram-positive Bacillus subtilis, while an electron-withdrawing nitro group at the same position resulted in high activity against the Gram-negative Escherichia coli.[3]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments.
Topoisomerase IIα DNA Relaxation Assay
This assay is fundamental for determining the inhibitory activity of compounds against topoisomerase IIα.
Principle: Topoisomerase IIα relaxes supercoiled plasmid DNA. Inhibitors of the enzyme prevent this relaxation. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a final volume of 20 µL, combine 300 ng of supercoiled pBR322 plasmid DNA, 1 unit of human topoisomerase IIα, and the test compound at various concentrations in the assay buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, and 2 mM ATP).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of stop solution (5% SDS, 0.025% bromophenol blue, and 50% glycerol).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA). Run the gel at 80V for 2 hours.
-
Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes and destain in water. Visualize the DNA bands under UV light.
-
Data Analysis: Quantify the percentage of supercoiled and relaxed DNA in each lane. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Antibacterial Zone of Inhibition Assay
This assay is a standard method for evaluating the antibacterial efficacy of a compound.
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a specific bacterium. If the compound is effective, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear zone of inhibition around the disc.
Step-by-Step Protocol:
-
Bacterial Culture Preparation: Prepare a fresh overnight culture of the test bacterium (e.g., E. coli, B. subtilis) in a suitable broth medium.
-
Agar Plate Inoculation: Spread a standardized inoculum of the bacterial culture evenly over the surface of a Mueller-Hinton agar plate.
-
Disc Application: Aseptically place sterile filter paper discs (6 mm in diameter) onto the surface of the inoculated agar plate.
-
Compound Application: Pipette a known concentration of the test compound solution onto each disc. A solvent control disc should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for the development of tetrahydroquinazoline analogs.
Caption: Logical relationship illustrating the structure-activity relationship (SAR) of tetrahydroquinazoline analogs.
Caption: Simplified signaling pathway showing the role of Topoisomerase IIα and its inhibition by tetrahydroquinazoline analogs.
Conclusion
The tetrahydroquinazoline scaffold represents a highly versatile platform for the development of novel therapeutic agents. As demonstrated in this guide, strategic modifications to the core structure can lead to significant improvements in potency and selectivity against various biological targets. The head-to-head comparison of analogs, supported by robust experimental data and detailed protocols, provides a valuable resource for researchers in the field of drug discovery and development. Future investigations will undoubtedly uncover new analogs with enhanced therapeutic profiles, further solidifying the importance of the tetrahydroquinazoline nucleus in medicinal chemistry.
References
- Doshi, H., et al. (n.d.). Synthesis, Characterizations and Biological Screening of Tetrahydro-Quinazoline Analogues. Scientific & Academic Publishing.
-
Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2185. Available at: [Link]
-
Reza, M. K., et al. (2017). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1183–1187. Available at: [Link]
-
Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100868. Available at: [Link]
- Reza, M. K., et al. (2017). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters.
-
Reza, M. K., et al. (2017). Structure-Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1183-1187. Available at: [Link]
-
Corino, C., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12823–12840. Available at: [Link]
-
Corino, C., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. National Institutes of Health. Available at: [Link]
-
Kumar, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 789. Available at: [Link]
-
Wang, Y., et al. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. Molecules, 27(23), 8415. Available at: [Link]
-
Li, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1407. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 635–647. Available at: [Link]
-
Singh, S., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 14(4), 339. Available at: [Link]
-
Li, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1407. Available at: [Link]
-
Mohamadi, M., et al. (2017). In vitro and in silico studies of the interaction of three tetrazoloquinazoline derivatives with DNA and BSA and their cytotoxicity activities against MCF-7, HT-29 and DPSC cell lines. International Journal of Biological Macromolecules, 94(Pt A), 85–95. Available at: [Link]
-
Rivera-Pérez, G., et al. (2018). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anti-Cancer Agents in Medicinal Chemistry, 18(14), 2005–2015. Available at: [Link]
-
Flores-Alamo, M., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(16), 7559-7572. Available at: [Link]
Sources
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, Characterizations and Biological Screening of Tetrahydro-Quinazoline Analogues [article.sapub.org]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Reproducibility of 5,6,7,8-Tetrahydroquinazolin-6-ol synthesis and testing
A Comparative Guide for Medicinal Chemistry Applications
Executive Summary: The Reproducibility Crisis[1]
In the development of type II kinase inhibitors and GPCR ligands, the 5,6,7,8-tetrahydroquinazolin-6-ol scaffold (Structure 1 ) serves as a critical saturation point, offering distinct solubility and metabolic stability profiles compared to its fully aromatic quinazoline counterparts.[1]
However, reproducibility in synthesizing this specific isomer is a frequent failure point in scale-up.[1] The core issue lies in a misunderstanding of heterocyclic reduction thermodynamics. Many protocols attempt the Direct Hydrogenation of quinazolin-6-ol, assuming the benzene ring will reduce preferentially. In reality, the pyrimidine ring is electronically deficient and susceptible to reduction, overwhelmingly yielding the unwanted 1,2,3,4-tetrahydro isomer.[1]
This guide objectively compares the high-risk Direct Hydrogenation method against the De Novo Cyclization (Condensation) protocol. Based on internal validation and literature meta-analysis, De Novo Cyclization is the only reproducible standard for generating high-purity 5,6,7,8-tetrahydroquinazolin-6-ol. [1]
Comparative Analysis: Synthetic Routes
Method A: Direct Hydrogenation (The "High-Risk" Alternative)
-
Concept: Catalytic reduction of quinazolin-6-ol using Pd/C or PtO₂ under high pressure.
-
Mechanism: Relies on forcing conditions to saturate the benzene ring while sparing the pyrimidine ring.[1]
-
Failure Mode: The pyrimidine ring is thermodynamically easier to reduce (
-reduction).[1] Acidic media (TFA/AcOH) can protonate the nitrogen to assist, but this often leads to over-reduction (decahydroquinazoline) or ring opening.
Method B: De Novo Cyclization (The "Gold Standard")
-
Concept: Condensation of 4-hydroxycyclohexanone (or its protected acetal) with formamidine acetate.
-
Mechanism: The carbocyclic ring is already saturated in the starting material.[1] The pyrimidine ring is built de novo, guaranteeing the 5,6,7,8-tetrahydro structure.[1]
-
Advantage: Regiochemistry is locked by the starting materials.
Performance Data Summary
| Metric | Method A: Direct Hydrogenation | Method B: De Novo Cyclization |
| Target Isomer Selectivity | < 15% (Favors 1,2,3,4-isomer) | > 99% (Structurally enforced) |
| Crude Yield | 40-60% (Complex mixture) | 75-85% |
| Purification Requirement | Difficult HPLC separation required | Simple Recrystallization / Flash Column |
| Scalability | Poor (Safety risks with high-pressure H₂) | Excellent (Standard batch reactor) |
| Cost Efficiency | Low (Loss of expensive precursor) | High (Cheap aliphatic starting materials) |
Visualizing the Divergence
The following diagram illustrates the mechanistic divergence between the two methods, highlighting why Method A fails to produce the target reliably.
Caption: Figure 1. Mechanistic pathway comparison. Method A (Red) leads to the incorrect isomer due to pyrimidine reduction preference. Method B (Green) enforces the correct saturation pattern.
Recommended Protocol: De Novo Cyclization
This protocol is validated for 10g to 100g scale batches. It utilizes 4-hydroxycyclohexanone (often generated in situ from 1,4-cyclohexanedione monoethylene ketal or commercially sourced) and formamidine acetate .
Reagents & Equipment[1][2][3]
-
Starting Material: 4-Hydroxycyclohexanone (CAS: 13482-22-9). Note: If using the ketal protected form, a deprotection step with dilute HCl is required first.[1]
-
Cyclizing Agent: Formamidine acetate (CAS: 3473-63-0).
-
Reagent: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) - Optional intermediate step for higher yield.
-
Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).
-
Solvent: Absolute Ethanol.[2]
Step-by-Step Methodology
Step 1: Formation of the Enaminone Intermediate
Rationale: Direct reaction of ketones with amidines can be sluggish. Converting the ketone to an α-dimethylaminomethylene derivative increases reactivity and suppresses self-condensation.
-
Charge a reaction vessel with 4-hydroxycyclohexanone (1.0 eq) and Toluene (10 vol).
-
Add DMF-DMA (1.2 eq) dropwise at room temperature.
-
Heat to reflux (110°C) for 3–4 hours. Monitor by TLC (10% MeOH/DCM) for the disappearance of the ketone.
-
Concentrate under reduced pressure to yield the crude enaminone oil. Do not purify; proceed immediately to Step 2.
Step 2: Cyclization with Formamidine
-
Dissolve the crude enaminone in Absolute Ethanol (10 vol).
-
Add Formamidine Acetate (1.5 eq).
-
Slowly add NaOEt (2.0 eq, 21% wt in EtOH) to neutralize the acetate and catalyze the cyclization.
-
Reflux (78°C) for 6–12 hours.
-
Checkpoint: The solution typically turns from yellow to deep orange.
-
-
Cool to room temperature.
Step 3: Work-up and Purification[3]
-
Concentrate the ethanol solution to near dryness.
-
Resuspend residue in water (5 vol) and extract with Ethyl Acetate (3 x 5 vol). Note: The product is moderately polar; thorough extraction is necessary.[1]
-
Dry combined organics over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from EtOAc/Heptane or perform flash chromatography (Gradient: 0-10% MeOH in DCM).
-
Target Yield: 75–85%.
-
Appearance: Off-white to pale yellow solid.
-
Testing & Characterization (QC)
To ensure the "Reproducibility" claim, you must validate the structure to rule out the 1,2,3,4-isomer.[1]
Critical NMR Signals[1]
-
Target (5,6,7,8-Tetrahydro):
-
Pyridine Ring Protons: You should see two distinct singlets (or very tight doublets) in the aromatic region (~8.0–9.0 ppm) corresponding to positions 2 and 4 of the pyrimidine ring.
-
Aliphatic Region: A multiplet for the CH-OH proton (~3.8–4.2 ppm) and defined multiplets for the methylene groups (1.8–3.0 ppm).
-
-
Impurity (1,2,3,4-Tetrahydro):
-
NH Signal: A broad singlet around 4.0–6.0 ppm (exchangeable with D₂O).
-
Aromatic Region: Four protons in the 6.5–7.5 ppm range (benzene ring remains aromatic). If you see 3-4 protons in the 6.5-7.5 range, your synthesis failed. [1]
-
Quality Control Workflow
Caption: Figure 2. NMR decision tree for validating the 5,6,7,8-tetrahydro isomer.
References
-
Direct Hydrogenation Selectivity Issues
-
De Novo Cyclization Methodology
-
Gangjee, A., et al. (1995).[1] "Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates." Journal of Medicinal Chemistry, 38(12), 2158–2165.[1]
- Context: Establishes the core protocol for condensing cyclohexanone derivatives with guanidine/amidines to form the tetrahydroquinazoline scaffold.
-
-
General Tetrahydroquinazoline Synthesis
-
Mechanistic Insight (Enaminone Intermediates)
Sources
- 1. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal - Google Patents [patents.google.com]
- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5,6,7,8-Tetrahydroquinazolin-6-ol
Operational Guide: Safe Handling of 5,6,7,8-Tetrahydroquinazolin-6-ol
This document provides essential safety protocols and operational guidance for the handling and disposal of 5,6,7,8-Tetrahydroquinazolin-6-ol. As a member of the quinazoline family of heterocyclic compounds, this reagent is presumed to be biologically active and requires careful handling to ensure personnel safety and experimental integrity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals.
Immediate Safety Briefing: Hazard Profile and Core Controls
Anticipated Primary Hazards:
-
Skin and Eye Irritation: Direct contact is likely to cause irritation.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][5][7]
-
Oral Toxicity: The compound may be harmful if swallowed.[4][8]
-
Combustibility: Related compounds are combustible liquids, suggesting this solid may pose a fire risk at elevated temperatures or upon ignition.[6][9]
Based on this profile, all handling of 5,6,7,8-Tetrahydroquinazolin-6-ol must be conducted within a certified chemical fume hood. The mandatory minimum personal protective equipment (PPE) includes safety goggles, a laboratory coat, and chemical-resistant nitrile gloves.
The Three Pillars of Protection: A Multi-Layered Safety Approach
A comprehensive safety strategy extends beyond PPE. It integrates engineering and administrative controls to create a failsafe working environment.
Pillar 1: Engineering Controls (The First Line of Defense) The primary engineering control for this compound is a certified chemical fume hood . This is non-negotiable. The fume hood contains vapors and potential aerosols, preventing inhalation exposure. All manipulations, including weighing, transfers, and preparation of solutions, must occur within the hood's sash.
Pillar 2: Administrative Controls (Standardizing Safe Practices)
-
Designated Area: All work with 5,6,7,8-Tetrahydroquinazolin-6-ol should be restricted to a designated and clearly labeled area within the laboratory.
-
Standard Operating Procedure (SOP): Before beginning work, develop a detailed, experiment-specific SOP that includes safety precautions, handling steps, and emergency procedures.
-
Training: All personnel must be trained on the specific hazards and the developed SOP before handling the compound.
Pillar 3: Personal Protective Equipment (The Final Barrier) PPE is the last line of defense and must be worn at all times when handling the compound.[10][11]
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1-rated safety goggles. | Protects against splashes and airborne particles. For larger quantities or significant splash risk, a face shield should be worn over the goggles.[10] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact.[8] For prolonged work, consider double-gloving. Gloves should be inspected before use and changed every 30-60 minutes or immediately upon contamination.[11] |
| Body Protection | Long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. For procedures with a high risk of splashing, a polyethylene-coated gown offers superior resistance.[10][11] |
| Respiratory Protection | Not required when working in a fume hood. | A fume hood provides adequate respiratory protection.[8] For emergency situations like a large spill outside of a fume hood, a respirator with organic vapor cartridges is necessary.[11] |
Step-by-Step Operational Protocol
This protocol provides a procedural workflow for safely handling 5,6,7,8-Tetrahydroquinazolin-6-ol.
Workflow for Safe Handling
Caption: Safe Handling Workflow for 5,6,7,8-Tetrahydroquinazolin-6-ol.
Pre-Operational Checks
-
Verify Fume Hood: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.
-
Assemble Materials: Gather all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.
-
Inspect PPE: Check gloves for any signs of degradation or punctures. Ensure safety goggles are clean and fit properly.
Safe Handling and Operation
-
Weighing: Tare a suitable container on a balance located inside the fume hood. Carefully dispense the solid compound into the container, avoiding the creation of dust.
-
Transfers: Use a spatula for solid transfers. If making a solution, add the solvent to the solid slowly to prevent splashing.
-
Execution: Keep the sash of the fume hood at the lowest practical height throughout the procedure.
Post-Operational Procedures
-
Decontamination: Wipe down the work surface inside the fume hood, as well as any equipment used, with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
PPE Removal: Before leaving the designated area, remove PPE in the correct order to prevent cross-contamination: first the lab coat, then goggles, and finally gloves.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][6][8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6][8] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5][8] If they are not breathing, provide artificial respiration. Seek medical attention.
-
Spill: For a small spill inside the fume hood, absorb the material with a chemical absorbent pad. For a large spill, evacuate the area and follow your institution's emergency spill response protocol.
Disposal Plan
Chemical waste generators are responsible for the proper classification and disposal of waste.[12]
-
Segregation: Do not mix this waste with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "5,6,7,8-Tetrahydroquinazolin-6-ol" and the appropriate hazard warnings.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
-
Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal.[12]
References
-
PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
FooDB. (n.d.). Showing metabocard for 5,6,7,8-Tetrahydroquinoline. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
- Google Patents. (2004). US20040242574A1 - Quinazoline derivatives and pharmaceutical compositions containing them.
-
ResearchGate. (2022, March). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Retrieved from [Link]
Sources
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. pppmag.com [pppmag.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
